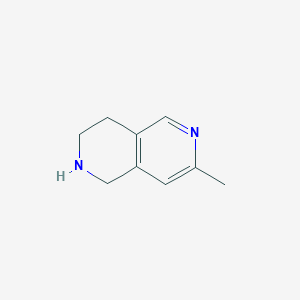![molecular formula C19H18O6 B13989934 2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid CAS No. 40938-16-7](/img/structure/B13989934.png)
2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a butanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid typically involves the condensation of 4-methoxybenzaldehyde with butanedioic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as those used in laboratory synthesis. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-8’-Dehydrodiferulic acid: A phenylpropanoid with similar structural features.
4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl)Methylidene]Benzohydrazide: A compound with related functional groups.
2-[2-[Bis(4-Methoxyphenyl)Methylidene]Hydrazinyl]Benzoic Acid: Another diarylmethane derivative.
Uniqueness
2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid is unique due to its specific combination of methoxyphenyl groups and butanedioic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
40938-16-7 |
|---|---|
Formule moléculaire |
C19H18O6 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-[bis(4-methoxyphenyl)methylidene]butanedioic acid |
InChI |
InChI=1S/C19H18O6/c1-24-14-7-3-12(4-8-14)18(16(19(22)23)11-17(20)21)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23) |
Clé InChI |
BZWJGTNNWTUEAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C(CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


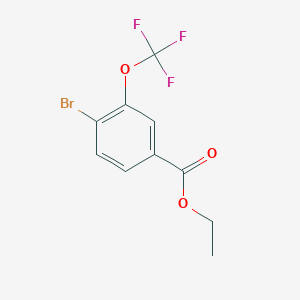
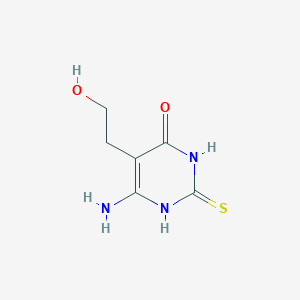

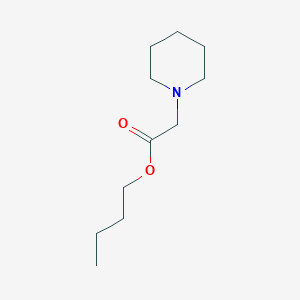
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)
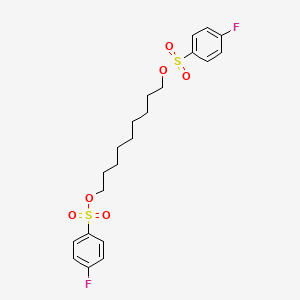

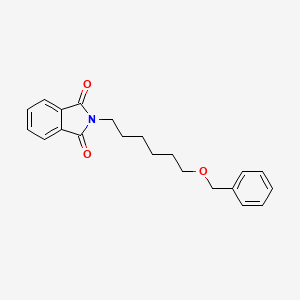
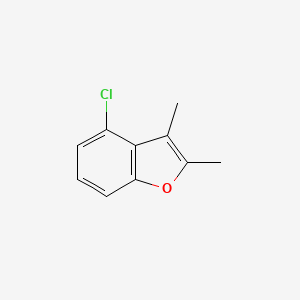
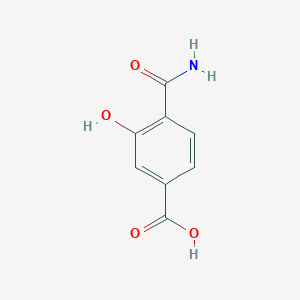
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)

